N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0878583
InChI: InChI=1S/C21H18N2O2/c1-14-6-2-3-7-16(14)12-22-19(24)13-23-18-11-5-9-15-8-4-10-17(20(15)18)21(23)25/h2-11H,12-13H2,1H3,(H,22,24)
SMILES: CC1=CC=CC=C1CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Molecular Formula: C21H18N2O2
Molecular Weight: 330.4 g/mol

N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

CAS No.:

Cat. No.: VC0878583

Molecular Formula: C21H18N2O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide -

Specification

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
IUPAC Name N-[(2-methylphenyl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Standard InChI InChI=1S/C21H18N2O2/c1-14-6-2-3-7-16(14)12-22-19(24)13-23-18-11-5-9-15-8-4-10-17(20(15)18)21(23)25/h2-11H,12-13H2,1H3,(H,22,24)
Standard InChI Key IXTNIRAHMXLHQK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Canonical SMILES CC1=CC=CC=C1CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator